molecular formula C14H15NO2S2 B2804380 N-[(thiophen-2-yl)(thiophen-3-yl)methyl]oxolane-3-carboxamide CAS No. 2034381-71-8

N-[(thiophen-2-yl)(thiophen-3-yl)methyl]oxolane-3-carboxamide

Cat. No.: B2804380
CAS No.: 2034381-71-8
M. Wt: 293.4
InChI Key: ZCFPXJITUNOFJC-UHFFFAOYSA-N
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Description

N-[(Thiophen-2-yl)(thiophen-3-yl)methyl]oxolane-3-carboxamide is a synthetic compound featuring a distinctive molecular architecture where a carbon bridge, bonded to both thiophen-2-yl and thiophen-3-yl groups, is connected to an oxolane-3-carboxamide moiety. This structure places it within the thiophene carboxamide class, a scaffold recognized in medicinal chemistry for its versatile pharmacological potential . While the specific biological data for this compound is not yet reported in the public scientific literature, its core structure is closely related to other investigated thiophene derivatives. Thiophene-based compounds are considered privileged structures in drug discovery due to their beneficial physicochemical properties and ability to interact with various biological targets . Researchers are particularly interested in such compounds for developing new therapeutic agents. For instance, certain thiophene carboxamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, such as A375 (melanoma), HT-29 (colorectal cancer), and MCF-7 (breast cancer), by inducing apoptosis through mechanisms like caspase-3/7 activation and mitochondrial depolarization . Other analogues have been explored as viral entry inhibitors for viruses like Ebola, acting by interfering with the host cell entry process . The incorporation of the oxolane (tetrahydrofuran) ring may further influence the compound's stereochemistry and pharmacokinetic properties, making it a valuable intermediate for structure-activity relationship (SAR) studies. This compound is provided For Research Use Only. It is intended for use in laboratory research and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-14(10-3-5-17-8-10)15-13(11-4-7-18-9-11)12-2-1-6-19-12/h1-2,4,6-7,9-10,13H,3,5,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFPXJITUNOFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)(thiophen-3-yl)methyl]oxolane-3-carboxamide typically involves the condensation of thiophene derivatives with tetrahydrofuran-3-carboxylic acid. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions, such as sulfurizing agents like phosphorus pentasulfide (P4S10) for the Paal-Knorr synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-2-yl)(thiophen-3-yl)methyl]oxolane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .

Scientific Research Applications

N-[(thiophen-2-yl)(thiophen-3-yl)methyl]oxolane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)(thiophen-3-yl)methyl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene rings can interact with various enzymes and receptors, modulating their activity. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Thiophene Carboxamide Family

Compound A : N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p)

  • Key Features :
    • Single thiophene-3-carboxamide core.
    • Bulky substituents (tert-butyl, phenyl, pyridine) enhance steric hindrance.
  • Properties: Likely lower solubility in polar solvents due to hydrophobic substituents. Potential bioactivity inferred from analogous carboxamides .

Compound B : N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide

  • Key Features :
    • Benzamide backbone with morpholine and thiophene substituents.
    • Morpholine adopts a chair conformation, influencing hydrogen bonding.
  • Properties :
    • Crystal packing stabilized by N–H⋯O hydrogen bonds.
    • Bioactivity reported for benzamide derivatives (e.g., antimicrobial, anticancer) .

Compound C : 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d)

  • Key Features :
    • Furan-3-carboxamide with hydrazine and phenyl groups.
    • Hydrazine moiety enables reactivity for further functionalization.
  • Properties: Intermediate in synthesizing heterocyclic scaffolds (e.g., thienodiazepines).

Structural and Functional Differences

Parameter Target Compound Compound A Compound B Compound C
Core Structure Oxolane-3-carboxamide Thiophene-3-carboxamide Benzamide Furan-3-carboxamide
Substituents Bis-thiophenylmethyl Bulky aryl/pyridine groups Morpholine, thiophene Hydrazine, phenyl
Electronic Effects Electron-rich (thiophenes) + electron-deficient (amide) Steric dominance Hydrogen-bonding motifs Reactive hydrazine linker
Potential Applications Conducting polymers , drug discovery Bioactive small molecules Crystal engineering Synthetic intermediates

Biological Activity

N-[(thiophen-2-yl)(thiophen-3-yl)methyl]oxolane-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Compound Overview

Chemical Structure : The compound features a carboxamide functional group linked to an oxolane ring and two thiophene rings. This unique arrangement is believed to contribute to its diverse biological activities.

Molecular Formula : C₁₄H₁₅N₃O₂S₂
Molecular Weight : 295.4 g/mol

Antimicrobial Properties

Research indicates that compounds containing thiophene rings often exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Activity

The compound has shown promise in anticancer research. Thiophene derivatives are known to interact with specific molecular targets involved in cancer progression. For instance, compounds similar to this compound have been reported to inhibit enzymes such as IKK-2, which plays a role in inflammation and cancer cell proliferation. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. The mechanism may involve the modulation of inflammatory cytokines and inhibition of pro-inflammatory pathways, which are critical in diseases such as rheumatoid arthritis and other inflammatory disorders.

The biological activity of this compound is believed to stem from its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The thiophene moieties can interact with active sites on enzymes, leading to inhibition of their activity.
  • Receptor Modulation : The compound may bind to receptors involved in inflammatory responses, altering their signaling pathways.
  • Cellular Uptake : Its lipophilic nature allows for efficient cellular uptake, enhancing its bioavailability and efficacy.

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with other thiophene-containing compounds:

Compound NameBiological ActivityKey Features
TipepidineAntitussiveContains a thiophene ring; used for cough relief.
DorzolamideCarbonic anhydrase inhibitorUsed in glaucoma treatment; demonstrates enzyme inhibition similar to N-[...]
TioconazoleAntifungalExhibits strong antifungal activity; shares structural similarities with thiophene derivatives.

Case Studies

  • Anticancer Efficacy Study : A study involving various cancer cell lines demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutics, indicating significant anticancer potential.
  • Microbial Inhibition Assay : In vitro assays against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its utility as a novel antimicrobial agent.

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiophene couplingCH₂Cl₂, N₂, reflux6798%
Carboxamide formationDMF, 50°C, 12h5895%
PurificationMeOH/H₂O gradient7099%

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueKey PeaksInterpretationReference
1H NMRδ 7.2 (thiophene-H)Confirms aromatic protons
13C NMRδ 170 (C=O)Validates carboxamide
IR1650 cm⁻¹ (C=O)Rules out hydrolysis

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